N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, substituted with various functional groups including a sec-butylphenyl group, a chloro group, and a fluoro group The carboxamide functional group further adds to its chemical complexity
Vorbereitungsmethoden
The synthesis of N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis techniques. One common method involves the initial formation of the benzothiophene core through cyclization reactions. Subsequent steps include the introduction of the chloro and fluoro substituents via halogenation reactions. The sec-butylphenyl group is then introduced through Friedel-Crafts alkylation. Finally, the carboxamide group is formed through amidation reactions using appropriate amines and carboxylic acid derivatives .
Analyse Chemischer Reaktionen
N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to remove the chloro or fluoro groups, often using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives such as:
Fenobucarb: A carbamate insecticide with a similar benzothiophene core but different functional groups.
Carbaryl: Another carbamate insecticide with a naphthyl group instead of a benzothiophene core.
Aldicarb: A carbamate insecticide with a different set of substituents but similar biological activity
Eigenschaften
Molekularformel |
C19H17ClFNOS |
---|---|
Molekulargewicht |
361.9g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H17ClFNOS/c1-3-11(2)13-6-4-5-7-15(13)22-19(23)18-17(20)14-9-8-12(21)10-16(14)24-18/h4-11H,3H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
OIWFNDKRLHUTIF-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.